Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
Overview
Description
“Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” is a chemical compound with the molecular formula C11H10F3NO4 . It has an average mass of 277.197 Da and a monoisotopic mass of 277.056183 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” consists of a benzoate group, a carbonyl group, an amino group, and a trifluoroethoxy group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate and its derivatives have been extensively studied for their potential applications in various fields of chemistry and materials science. These compounds are crucial for the synthesis of heterocyclic systems, such as trisubstituted pyrroles, 3-amino-2H-pyran-2-ones, fused 2H-pyran-2-ones, and 4H-pyridin-4-ones, highlighting their versatility in organic synthesis. The synthesis involves preparation from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane, showcasing the compound's role as a reagent for the preparation of substituted 3-(benzyloxycarbonyl)amino-4H-quinolizin-4-ones and other derivatives (Toplak, Svete, Stanovnik, & Grdadolnik, 1999; Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Molecular Structures and Polymorphic Forms
The molecular structures and polymorphic forms of derivatives of Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate have been a subject of interest in crystallography. Studies have shown that compounds like N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester crystallize in monoclinic space group P2(1)/n in two polymorphic forms. This reveals the intricate molecular conformations and the potential for developing novel materials with unique properties (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis of Schiff Base Derivatives
The compound Methyl 4-(4-aminostyryl) benzoate, closely related to Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate, has been prepared and characterized as a potential precursor in the synthesis of Schiff base derivatives. The study highlights the compound's importance in forming carbon-carbon bonds and its potential applications in developing new chemical entities (Mohamad, Hassan, & Yusoff, 2017).
Applications in Material Science
Furthermore, the synthesis and properties of hyperbranched aromatic polyamide using 3,5-bis(4-aminophenoxy)benzoic acid, a derivative of Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate, have been explored. This demonstrates the compound's utility in creating novel polymeric materials with potential applications in various industries, including electronics and pharmaceuticals (Yang, Jikei, & Kakimoto, 1999).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethoxycarbonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO4/c1-18-9(16)7-4-2-3-5-8(7)15-10(17)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLVQQJFFGOJTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151216 | |
Record name | Benzoic acid, 2-[[(2,2,2-trifluoroethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate | |
CAS RN |
1311314-02-9 | |
Record name | Benzoic acid, 2-[[(2,2,2-trifluoroethoxy)carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[[(2,2,2-trifluoroethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001151216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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